
Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate is an organic compound with a complex structure, featuring an ethyl ester group, a benzamido group, and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate typically involves multi-step organic reactions. One common method is the condensation reaction between 2-methyl-n-o-tolylamine and ethyl 2-bromoacetate, followed by a vinylation step to introduce the vinyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.
Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in various chemical reactions, forming covalent bonds with target molecules and altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(2-methylbenzoyl)acetate
- Ethyl 3-(2-methylphenyl)-3-oxopropanoate
- Ethyl 3-oxo-3-(o-tolyl)propanoate
Comparison: Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The vinyl group allows for additional functionalization and can participate in polymerization reactions, making this compound valuable in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C21H23NO3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
ethyl 2-(N-(2-ethenyl-6-methylbenzoyl)-2-methylanilino)acetate |
InChI |
InChI=1S/C21H23NO3/c1-5-17-12-9-11-16(4)20(17)21(24)22(14-19(23)25-6-2)18-13-8-7-10-15(18)3/h5,7-13H,1,6,14H2,2-4H3 |
InChI-Schlüssel |
OFUJQVJVKXSSNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)C(=O)C2=C(C=CC=C2C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


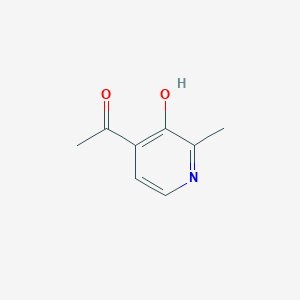
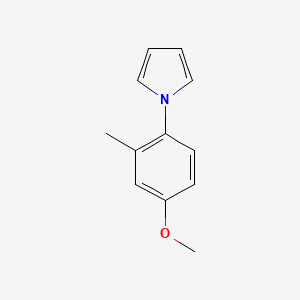

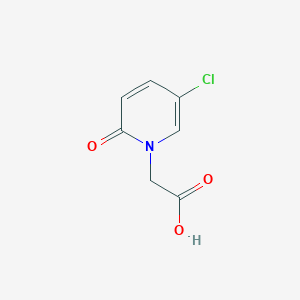

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

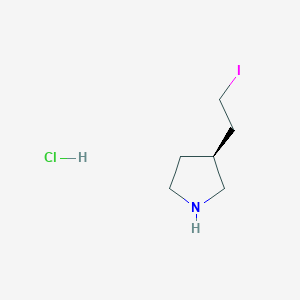
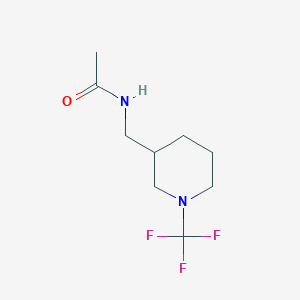
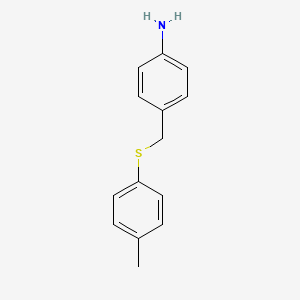
![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)



